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Introduction
2-Mercaptopyrimidine (2-MP), a heterocyclic compound with the empirical formula C₄H₄N₂S,

is a molecule of significant interest in various scientific domains, including medicinal chemistry

and materials science.[1] Its biological activity, including antiviral, antibacterial, and antitumor

properties, is intrinsically linked to its molecular structure and, most notably, its tautomeric

nature. This technical guide provides a comprehensive overview of the theoretical studies that

have elucidated the structural, vibrational, and electronic properties of 2-mercaptopyrimidine,

with a focus on its tautomeric equilibrium. The content herein is intended to serve as a valuable

resource for researchers engaged in computational chemistry, drug design, and related fields.

2-Mercaptopyrimidine can exist in two primary tautomeric forms: the thiol form (pyrimidine-2-

thiol) and the thione form (1H-pyrimidine-2-thione).[1][2] Understanding the relative stability and

interconversion of these tautomers is crucial, as their distinct structural and electronic features

dictate their chemical reactivity and biological interactions. Theoretical and computational

chemistry, particularly Density Functional Theory (DFT), has proven to be an indispensable tool

for investigating these properties at the molecular level.[3][4]
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The tautomeric equilibrium between the thiol and thione forms of 2-mercaptopyrimidine is a

central theme in its theoretical analysis. This equilibrium is significantly influenced by the

surrounding environment, such as the phase (gas or solution) and the polarity of the solvent.

In the gas phase, theoretical calculations at the B3PW91/6-311+G(d,p)//B3PW91/6-31+G(d,p)

level of theory predict the 2-pyrimidinethiol (thiol form) to be more stable than the 2(1H)-

pyrimidinethione (thione form) by 3.41 kcal/mol.[4] However, this energetic preference is

reversed in an aqueous medium. In solution, the 2(1H)-pyrimidinethione (thione form) is

predicted to be more stable than the thiol form by 6.47 kcal/mol, highlighting the significant role

of solvent effects.[4] The thione form is generally considered the dominant species in water.

The interconversion between these tautomers can proceed through different pathways. In the

gas phase, an unfavorable planar intramolecular four-center transition state lies 29.07 kcal/mol

higher in energy than the thiol form.[4] A more facile pathway for tautomerization in the gas

phase involves dimer-promoted proton transfer.[4] In aqueous solution, the tautomerization can

be promoted by water molecules, proceeding through cyclic transition states involving one or

two water molecules.[4]

A Graphviz diagram illustrating the tautomeric equilibrium is presented below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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